molecular formula C55H74N8O13 B8116133 DBCO-PEG3-propionic EVCit-PAB

DBCO-PEG3-propionic EVCit-PAB

Cat. No.: B8116133
M. Wt: 1055.2 g/mol
InChI Key: VNUSTSWXLIVFAE-OZWZKPQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-PEG3-propionic EVCit-PAB: is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a DBCO (dibenzocyclooctyne) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This compound is widely used in bioconjugation and drug delivery applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound is synthesized through a series of chemical reactions involving the formation of the DBCO group, PEG (polyethylene glycol) chain, and propionic acid moiety.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): this compound undergoes SPAAC reactions with azide-containing molecules to form stable triazole rings.

  • Oxidation and Reduction Reactions: These reactions are less common but can be employed in specific contexts to modify the compound.

Common Reagents and Conditions:

  • Azides: Commonly used azide-containing molecules include organic azides and azide-functionalized biomolecules.

  • Catalysts: SPAAC reactions typically do not require catalysts due to the strain-promoted nature of the reaction.

Major Products Formed:

  • Triazole Derivatives: The primary product of SPAAC reactions is a triazole ring, which is highly stable and biocompatible.

Scientific Research Applications

Chemistry: DBCO-PEG3-propionic EVCit-PAB is used in the synthesis of ADCs, which are important in targeted cancer therapy. Biology: It is employed in bioconjugation studies to label and track biomolecules. Medicine: ADCs synthesized using this linker are used in the treatment of various cancers. Industry: The compound is used in the development of diagnostic tools and drug delivery systems.

Molecular Targets and Pathways:

  • Antibody-Drug Conjugates (ADCs): The DBCO group in the linker reacts with azide groups on the drug molecule, forming a stable triazole ring that links the drug to the antibody.

  • Pathways: The ADCs target specific cancer cells, delivering the drug directly to the tumor site, minimizing systemic toxicity.

Comparison with Similar Compounds

  • DBCO-PEG4-propionic EVCit-PAB: Similar linker with a longer PEG chain.

  • EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): Another linker used in ADC synthesis.

  • DSS Crosslinker: A non-cleavable linker used in ADCs.

Uniqueness: DBCO-PEG3-propionic EVCit-PAB is unique due to its cleavable nature and the efficiency of SPAAC reactions, which do not require catalysts and proceed under mild conditions.

Properties

IUPAC Name

tert-butyl (4S)-4-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H74N8O13/c1-37(2)50(53(71)61-43(14-10-27-58-54(56)72)51(69)59-42-20-16-38(36-64)17-21-42)62-52(70)44(22-25-49(68)76-55(3,4)5)60-47(66)26-29-73-31-33-75-34-32-74-30-28-57-46(65)23-24-48(67)63-35-41-13-7-6-11-39(41)18-19-40-12-8-9-15-45(40)63/h6-9,11-13,15-17,20-21,37,43-44,50,64H,10,14,22-36H2,1-5H3,(H,57,65)(H,59,69)(H,60,66)(H,61,71)(H,62,70)(H3,56,58,72)/t43-,44-,50-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUSTSWXLIVFAE-OZWZKPQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H74N8O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1055.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.